molecular formula C22H21F2N3O3 B2842346 1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 900002-00-8

1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2842346
CAS No.: 900002-00-8
M. Wt: 413.425
InChI Key: BFLCKGYCVLMPPO-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluorophenyl and dimethoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This is achieved through a substitution reaction using a difluorophenyl reagent.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the core structure.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and dimethoxyphenyl groups, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with similar compounds such as:

    1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)urea: This compound has similar structural features but differs in the substitution pattern and functional groups.

    Cyclometalated Ir(iii) complexes based on 2-(2,4-difluorophenyl)-pyridine: These complexes share the difluorophenyl group but have different core structures and applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c1-29-15-6-8-18(20(13-15)30-2)25-22(28)27-11-10-26-9-3-4-19(26)21(27)14-5-7-16(23)17(24)12-14/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLCKGYCVLMPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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